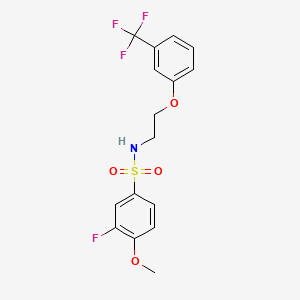

3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO4S/c1-24-15-6-5-13(10-14(15)17)26(22,23)21-7-8-25-12-4-2-3-11(9-12)16(18,19)20/h2-6,9-10,21H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJPTJJMGPQFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001141372 | |

| Record name | 3-Fluoro-4-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105236-12-1 | |

| Record name | 3-Fluoro-4-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105236-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-methoxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001141372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, including the introduction of the trifluoromethyl group, methoxy group, and sulfonamide group. One common synthetic route involves the following steps:

Formation of the trifluoromethylphenoxy intermediate: This step involves the reaction of a suitable phenol derivative with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Introduction of the methoxy group: The intermediate is then reacted with a methoxy-containing reagent, such as dimethyl sulfate, under basic conditions.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have been evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL, indicating strong efficacy against both drug-sensitive and resistant strains . This suggests that the sulfonamide structure may enhance the compound's ability to combat bacterial infections.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. It has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis . The ability to target specific kinases can lead to the development of targeted therapies for various cancers. The structural modifications in the compound enhance its interaction with cancer cells, potentially leading to improved therapeutic outcomes.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications at various positions on the phenyl rings have been shown to affect biological activity significantly. For instance, substituents like trifluoromethyl groups can increase potency against certain targets while maintaining a favorable safety profile .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Case Study 1 : A derivative with a similar framework was tested in vitro against multiple strains of M. tuberculosis, showing promising results with MIC values comparable to first-line antitubercular drugs .

- Case Study 2 : In a preclinical model, another related sulfonamide was evaluated for its anticancer properties, demonstrating significant tumor reduction in xenograft models through targeted kinase inhibition .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

- 4-Chloro-N-{2-[(2-Chloro-4-Nitrophenyl)Amino]Ethyl}Benzenesulfonamide (CAS 346692-38-4) Structure: Chloro and nitro groups at positions 4 and 2, respectively, with an ethylamino linker. Properties: Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the target compound’s methoxy group. This increases reactivity in electrophilic substitutions but may reduce metabolic stability . Molecular Weight: 390.24 g/mol (vs. 422.37 g/mol for the target) .

- 3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide (CAS 1421514-76-2) Structure: Chloro and methoxy on the benzene ring, with dual N-substituents (furyl and thienyl methyl groups). The absence of fluorine reduces lipophilicity compared to the target .

Nitrogen Substituent Variations

- N-{3-[2-Cyano-3-(Trifluoromethyl)Phenoxy]Phenyl}-4,4,4-Trifluorobutane-1-Sulfonamide (Compound 4 in ) Structure: Trifluorobutane sulfonamide with a cyano-trifluoromethylphenoxy group. Properties: The trifluorobutane chain increases chain flexibility and hydrophobicity, while the cyano group enhances dipole interactions. The target compound’s rigid phenoxyethyl group may confer better target binding specificity . Melting Point: 96–97°C (vs.

- N-(2-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Amino)Ethyl)-4-Fluoro-N-((3-(Hydrazinocarbonyl)-4,5-Dihydro-5-Isoxazolyl)Methyl)Benzenesulfonamide () Structure: Pyridine and isoxazole heterocycles with hydrazine and fluorine substituents. Properties: The pyridine and isoxazole rings introduce hydrogen-bonding and metal-coordination sites absent in the target compound. This complexity may improve pharmacological activity but reduce synthetic scalability .

Electronic and Steric Modifications

- Nitro-Substituted Analogs () Examples: 3-Nitro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS H58722). Properties: Nitro groups increase electron deficiency, enhancing reactivity toward nucleophilic attack.

- 3-Amino-4-Hydroxy-N-(2-Methoxyethyl)Benzenesulfonamide (CAS 112195-27-4) Structure: Amino and hydroxy groups at positions 3 and 4, with a methoxyethyl substituent. Properties: Polar groups (NH₂ and OH) significantly increase aqueous solubility (logP ~1.2 estimated) compared to the target compound’s logP of ~3.5 (predicted). This makes the analog less suitable for blood-brain barrier penetration .

Key Research Findings and Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

3-Fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a fluorinated benzenesulfonamide compound notable for its complex structure, which includes functional groups that enhance its chemical properties and biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential as an inhibitor of carbonic anhydrase, an enzyme critical for various physiological processes.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄F₄N₁O₂S. Its structure is characterized by:

- Fluorine atoms : Enhancing binding affinity to biological targets.

- Methoxy group : Potentially influencing solubility and biological activity.

- Trifluoromethyl-substituted phenoxy group : Contributing to the compound's unique reactivity and interaction with biological systems.

Table 1: Structural Features of Related Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 2,3,5-Trifluoro-4-phenoxybenzenesulfonamide | Structure | Contains trifluoromethyl and phenoxy groups; studied for similar biological activities. |

| 4-Fluoro-N-(2-hydroxyethyl)-benzenesulfonamide | - | Lacks trifluoromethyl; used in similar applications but with different efficacy profiles. |

| 3-Fluoro-4-methoxybenzenesulfonamide | - | Simplified structure; provides insights into the effects of substituents on activity. |

Inhibition of Carbonic Anhydrase

Research indicates that 3-fluoro-4-methoxy-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide acts as a selective inhibitor of carbonic anhydrase. The introduction of fluorine atoms is known to enhance the binding affinity of compounds to biological targets, which may lead to improved therapeutic efficacy in treating disorders related to carbonic anhydrase dysfunction.

Case Studies and Research Findings

- In vitro Studies : Preliminary studies have demonstrated that compounds with similar structures exhibit varying degrees of inhibition against carbonic anhydrase. For example, fluorinated derivatives often show increased potency compared to their non-fluorinated counterparts due to enhanced interactions with the enzyme's active site.

- Structure-Activity Relationship (SAR) : The unique combination of electronegative substituents (fluorine and methoxy groups) significantly alters the compound's physical and chemical properties, enhancing its potential as a selective inhibitor. This has implications for drug design, particularly in optimizing compounds for improved metabolic stability and bioavailability.

- Potential Applications : The compound's unique structure makes it suitable for further development into pharmaceuticals targeting carbonic anhydrase-related disorders, including glaucoma and certain types of cancer.

Q & A

Q. How can conflicting data on the compound’s reactivity with metals be resolved?

- Methodology : Re-examine reaction conditions (e.g., solvent, metal oxidation state). For example, Al-Rufaie (2016) reported stable complexes with Cu but instability with Fe, likely due to ligand field effects. Redo experiments under controlled O/moisture levels and characterize products via UV-Vis and EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.